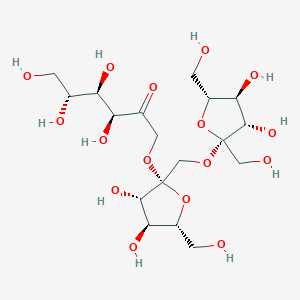

Inulotriose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Inulotriose is an oligosaccharide composed of three fructose units linked by β-2,1-glycosidic bonds. It is a product of the enzymatic hydrolysis of inulin, a polysaccharide found in various plants such as chicory and Jerusalem artichoke.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Inulotriose is primarily produced through the enzymatic hydrolysis of inulin using endoinulinase. The enzyme cleaves the internal β-2,1-glycosidic bonds of inulin, resulting in the formation of this compound along with other inulooligosaccharides .

Industrial Production Methods: Industrial production of this compound involves the cultivation of microorganisms such as Aspergillus niger, which produce inulinase enzymes. The process includes the extraction of inulin from plant sources, followed by enzymatic hydrolysis under controlled conditions of pH and temperature to optimize the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Inulotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by inulinase enzymes to produce fructose units.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to produce corresponding acids.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound

Major Products Formed:

Hydrolysis: Fructose

Oxidation: Corresponding acids

Glycosylation: Extended oligosaccharides

Applications De Recherche Scientifique

Inulotriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying enzyme kinetics and mechanisms of inulinase enzymes.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacillus.

Medicine: Explored for its potential in improving gut health, enhancing mineral absorption, and modulating immune responses.

Industry: Utilized in the production of functional foods, dietary supplements, and as a low-calorie sweetener .

Mécanisme D'action

Inulotriose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This leads to the production of short-chain fatty acids, which have various health benefits, including improved gut barrier function, enhanced mineral absorption, and modulation of the immune system .

Comparaison Avec Des Composés Similaires

Inulotetraose: Composed of four fructose units.

Inulopentaose: Composed of five fructose units.

Fructooligosaccharides: A group of oligosaccharides composed of short chains of fructose molecules.

Comparison: Inulotriose is unique due to its specific chain length and the resulting functional properties. Compared to inulotetraose and inulopentaose, this compound has a shorter chain length, which may influence its solubility, sweetness, and prebiotic efficacy. Fructooligosaccharides, on the other hand, encompass a broader range of oligosaccharides, including this compound, and are widely recognized for their prebiotic benefits .

Propriétés

Numéro CAS |

58208-59-6 |

|---|---|

Formule moléculaire |

C18H32O16 |

Poids moléculaire |

504.4 g/mol |

Nom IUPAC |

(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1 |

Clé InChI |

UVEIHXHNEIMXTD-VORSWSGSSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.